REACTION_SMILES
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[Br:17][c:18]1[cH:19][cH:20][c:21]2[cH:22][c:23]([NH2:28])[n:24][cH:25][c:26]2[cH:27]1.[Br:29][c:30]1[cH:31][cH:32][cH:33][c:34]2[c:35]1[cH:36][c:37]([NH2:38])[n:39][cH:40]2.[C:1](=[S:2])([n:3]1[cH:4][cH:5][cH:6][cH:7][c:8]1=[O:9])[n:10]1[cH:11][cH:12][cH:13][cH:14][c:15]1=[O:16].[Cl:41][CH2:42][Cl:43]>>[C:1](=[S:2])=[N:28][c:23]1[cH:22][c:21]2[cH:20][cH:19][c:18]([Br:17])[cH:27][c:26]2[cH:25][n:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc2ccc(Br)cc2cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc2c(Br)cccc2cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ccccn1C(=S)n1ccccc1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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S=C=Nc1cc2ccc(Br)cc2cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |